(5,5-Difluoro-1-methylpiperidin-3-yl)methanol
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Overview
Description
(5,5-Difluoro-1-methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (5,5-Difluoro-1-methylpiperidin-3-yl)methanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-1-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(5,5-Difluoro-1-methylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5,5-Difluoro-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5,5-Difluoro-1-methylpiperidin-2-yl)methanol: Another fluorinated piperidine derivative with similar properties.
3-Piperidinemethanol, 5,5-difluoro-1-methyl-: A closely related compound with slight structural differences.
Uniqueness
(5,5-Difluoro-1-methylpiperidin-3-yl)methanol is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 5-position and a hydroxyl group at the 3-position makes it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
(5,5-difluoro-1-methylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-10-3-6(4-11)2-7(8,9)5-10/h6,11H,2-5H2,1H3 |
InChI Key |
LLGQWJYUBYAJNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)(F)F)CO |
Origin of Product |
United States |
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